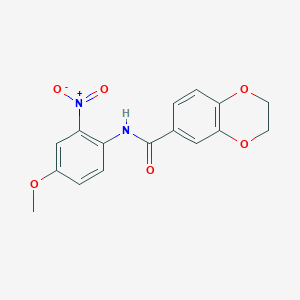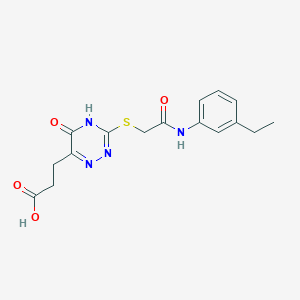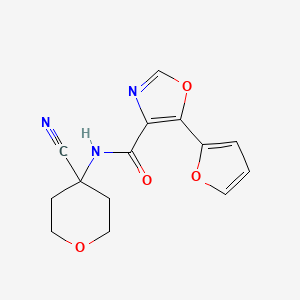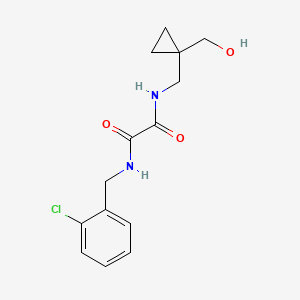
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of cyclohexylamine with sodium azide and triethyl orthoformate under acidic conditions.
Attachment of the Tetrazole Ring to the Urea Backbone: The tetrazole derivative is then reacted with p-tolyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the urea moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring or the p-tolyl group, while reduction may lead to the formation of reduced urea derivatives.
Scientific Research Applications
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving tetrazole and urea derivatives.
Mechanism of Action
The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and urea moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to the specific combination of the tetrazole ring, cyclohexyl group, and p-tolyl group
Properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYMNRUZHXYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2457462.png)
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)


![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)


![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)

